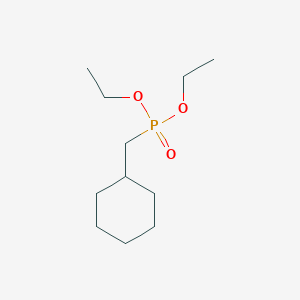
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a cyclohexylmethyl group and two ethyl ester groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester can be synthesized using the Michaelis-Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with cyclohexylmethyl bromide in the presence of a base can yield the desired phosphonate ester .
Industrial Production Methods: Industrial production of phosphonic acid esters often involves the use of bromotrimethylsilane (BTMS) for silyldealkylation, followed by desilylation upon contact with water or methanol. This method is favored due to its convenience, high yields, mild conditions, and chemoselectivity .
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Phosphonic acid, (cyclohexylmethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of phosphonic acid, (cyclohexylmethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through the formation of a stable complex between the phosphonate group and the enzyme’s active site .
Comparison with Similar Compounds
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Diethyl phosphite
- Diethyl cyanomethylphosphonate
Comparison: Phosphonic acid, (cyclohexylmethyl)-, diethyl ester is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds such as phosphonic acid, (phenylmethyl)-, diethyl ester, which contains a phenylmethyl group instead. The cyclohexylmethyl group can influence the compound’s reactivity and binding affinity to molecular targets .
Properties
CAS No. |
63909-49-9 |
|---|---|
Molecular Formula |
C11H23O3P |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
diethoxyphosphorylmethylcyclohexane |
InChI |
InChI=1S/C11H23O3P/c1-3-13-15(12,14-4-2)10-11-8-6-5-7-9-11/h11H,3-10H2,1-2H3 |
InChI Key |
ZPWOKUKDIYNLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1CCCCC1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
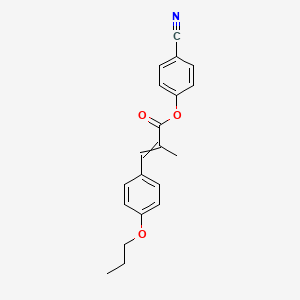
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14495073.png)
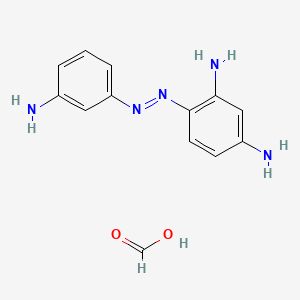
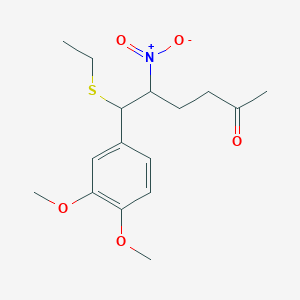
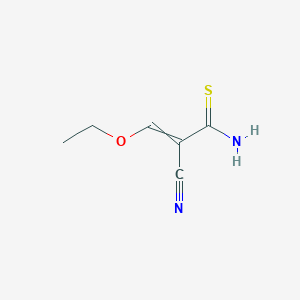
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]butan-2-imine](/img/structure/B14495099.png)
![(2S)-2-amino-3-[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]sulfanylselanylsulfanyl-3-methylbutanoic acid](/img/structure/B14495101.png)

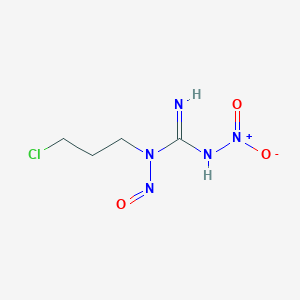
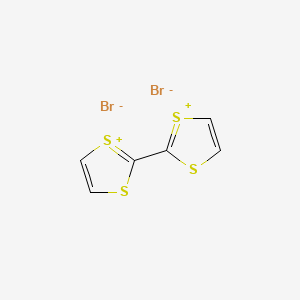

![N-[4-(Hydrazinesulfonyl)phenyl]-2-oxopropanamide](/img/structure/B14495125.png)
